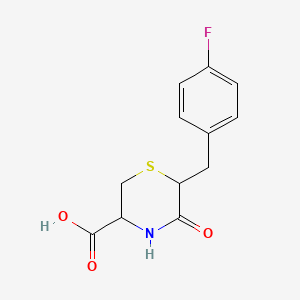
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid” is a complex organic compound. It likely contains a fluorobenzyl group, a thiomorpholine ring (a morpholine ring with a sulfur atom), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl group would likely contribute to the compound’s polarity, and the thiomorpholine ring could potentially create a chiral center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorobenzyl group could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antibacterial Agents
The structure of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid suggests potential antibacterial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth and biofilm formation. They can be particularly effective against multidrug-resistant bacterial strains, offering a new avenue for the treatment of severe infections .
Flame Retardancy in Polymers
This compound can be used to modify epoxy resins, enhancing their flame retardant properties. When incorporated into polymers, it can significantly increase the limiting oxygen index (LOI) and achieve a UL-94 V-0 rating, indicating a material’s resistance to ignition . This application is crucial for safety in various industries, including electronics and construction.
Dielectric Properties Enhancement
In the field of electronics, 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can be used to improve the dielectric properties of materials. It can reduce the dielectric constant and loss factor, which is beneficial for the performance and longevity of electronic components .
Advanced Electronic Materials
The modification of epoxy resins with this compound can lead to the development of advanced electronic materials with improved performance. These materials can be used in high-tech applications, such as in the aerospace industry, where materials need to withstand extreme conditions .
Pharmacological Research
Given its structural complexity, this compound could be a candidate for pharmacological research, potentially leading to the development of new drugs. Its unique molecular structure may interact with biological targets in novel ways, which could be explored in drug design and synthesis .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHWICNUESEUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


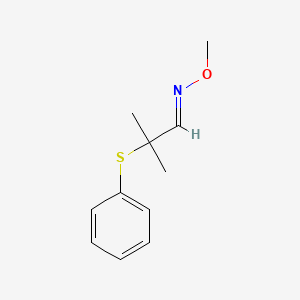

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
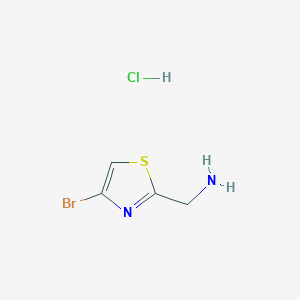
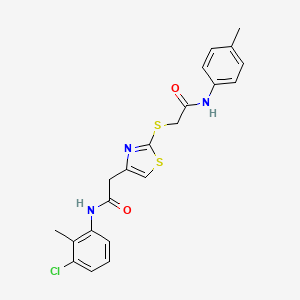
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

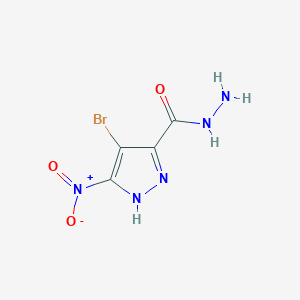
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
